Lurasidone Metabolite 14326 D8
CAS No.:
Cat. No.: VC1554910
Molecular Formula: C28H28D8N4O3S
Molecular Weight: 516.72
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C28H28D8N4O3S |
---|---|
Molecular Weight | 516.72 |
Introduction
Chemical Identity and Structural Characteristics
Lurasidone Metabolite 14326 D8 is a deuterium-labeled analog of the inactive metabolite ID-14326 of lurasidone, a benzisothiazol derivative used in schizophrenia and bipolar depression treatment . Key identifiers include:
The deuterium substitution enhances the compound’s utility in mass spectrometry (MS) and nuclear magnetic resonance (NMR) studies, enabling precise differentiation from non-deuterated analogs .
Synthesis and Isotopic Labeling
Lurasidone Metabolite 14326 D8 is synthesized through targeted deuteration of the parent metabolite ID-14326. Key steps include:
-
Deuterium Incorporation: Selective replacement of hydrogen atoms with deuterium at specified positions (e.g., the piperazine ring) to minimize isotopic exchange during metabolic studies .
-
Chromatographic Purification: High-performance liquid chromatography (HPLC) or gas chromatography (GC) to achieve >98% purity, as required for reference standards .
The synthesis aligns with protocols for stable isotope-labeled compounds, ensuring reproducibility in pharmacokinetic assays .
Applications in Pharmacokinetic Research
Role in Metabolite Profiling
Lurasidone undergoes extensive hepatic metabolism via CYP3A4, producing metabolites such as ID-14283 (active), ID-14326 (inactive), and others . Lurasidone Metabolite 14326 D8 serves as a critical internal standard to:
-
Quantify Non-Active Metabolites: ID-14326 is excreted predominantly in feces (80% of dose) and urine (9%), requiring sensitive detection methods .
-
Monitor Drug Compliance: Deuterated metabolites improve signal-to-noise ratios in MS-based assays, aiding in urine drug testing (UDT) for adherence monitoring .
Comparison with Other Metabolites
Data from untargeted HRMS studies highlight the need for deuterated standards like 14326 D8 to overcome challenges in detecting low-abundance metabolites .
Ethical and Regulatory Considerations
-
Research Use Only: Labeled as non-human use, emphasizing its role in preclinical and clinical pharmacokinetic studies .
-
Compliance Monitoring: Use in UDT adheres to ethical guidelines for monitoring antipsychotic adherence in vulnerable populations .
Future Research Directions
-
Synthesis of Related Metabolites: Development of deuterated standards for S-methyl lurasidone (M21) and S-methyl hydroxylurasidone (M22) to expand UDT capabilities .
-
In Vivo Pharmacokinetics: Studies comparing D8-labeled metabolites with non-deuterated forms to assess isotopic effects on metabolism.
-
Cross-Reactivity Studies: Evaluation of potential interference in LC-MS/MS assays between 14326 D8 and structurally similar compounds.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume